molecular formula C8H8O3 B1664924 Ammonium mandelate CAS No. 530-31-4

Ammonium mandelate

Cat. No.: B1664924
CAS No.: 530-31-4
M. Wt: 152.15 g/mol
InChI Key: IWYDHOAUDWTVEP-UHFFFAOYSA-N
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Description

Ammonium mandelate is the ammonium salt of mandelic acid, a compound with the molecular formula C8H11NO3. It is known for its applications in various fields, including medicine and biochemistry. The compound is characterized by its crystalline structure and solubility in water, making it suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium mandelate can be synthesized through the neutralization of mandelic acid with ammonium hydroxide. The reaction typically involves dissolving mandelic acid in water and gradually adding ammonium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain crystalline this compound.

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of automated systems for mixing and pH adjustment helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions: Ammonium mandelate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce benzaldehyde and formic acid.

    Reduction: Reduction reactions can convert it into mandelic acid.

    Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Various metal salts can be used to replace the ammonium ion.

Major Products Formed:

    Oxidation: Benzaldehyde and formic acid.

    Reduction: Mandelic acid.

    Substitution: Metal mandelates.

Scientific Research Applications

Ammonium mandelate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral resolving agent in the synthesis of optically active compounds.

    Biology: It serves as a substrate in enzymatic reactions involving mandelate dehydrogenase.

    Medicine: It has been used in the treatment of urinary tract infections due to its antibacterial properties.

    Industry: It is employed in the production of various pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of ammonium mandelate involves its conversion to mandelic acid in the body. Mandelic acid exerts its effects by disrupting bacterial cell walls, leading to the death of the bacteria. This makes it effective in treating infections. The molecular targets include bacterial enzymes and cell wall components.

Comparison with Similar Compounds

    Mandelic Acid: The parent compound of ammonium mandelate, used similarly in various applications.

    Sodium Mandelate: Another salt of mandelic acid, used in similar contexts but with different solubility and reactivity profiles.

    Calcium Mandelate: Used in similar applications but with distinct properties due to the presence of calcium.

Uniqueness: this compound is unique due to its solubility in water and its ability to act as a source of both mandelic acid and ammonium ions. This dual functionality makes it versatile in various chemical and biological applications.

Properties

IUPAC Name

2-hydroxy-2-phenylacetic acid
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InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)
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InChI Key

IWYDHOAUDWTVEP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
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Molecular Formula

C8H8O3
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Related CAS

32518-00-6, Array
Record name Poly(mandelic acid)
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DSSTOX Substance ID

DTXSID6023234
Record name Mandelic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS]
Record name Benzeneacetic acid, .alpha.-hydroxy-
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Vapor Pressure

0.0000164 [mmHg]
Record name Mandelic acid
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CAS No.

90-64-2, 611-72-3
Record name Mandelic acid
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Record name MANDELIC ACID
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Record name DL-2-hydroxy-2-phenylacetic acid
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Synthesis routes and methods

Procedure details

Each resulting crystal and, for reference, standard mandelic acid was dissolved in 6N aqueous ammonia and messed up with distilled water to form ammonium mandelate at a concentration of 1.0 w/v%. Optical rotation of the thus formed ammonium mandelate was determined.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the historical context of ammonium mandelate's use in medicine?

A1: this compound emerged as a potential treatment for urinary infections in the mid-20th century. Its development stemmed from research on mandelic acid, another urinary antiseptic. [] Researchers sought alternatives to existing treatments, exploring the compound's effectiveness against various bacterial strains common in urinary tract infections.

Q2: How does this compound exert its antibacterial effects in the urinary tract?

A2: While the precise mechanism remains unclear, this compound's antibacterial activity is believed to stem from its ability to acidify urine. [] This acidic environment inhibits the growth of many common urinary tract infection-causing bacteria, such as Escherichia coli.

Q3: What is the significance of maintaining a specific urinary pH level during this compound therapy?

A3: Achieving and maintaining a urinary pH of 5.8 or lower is crucial for this compound's effectiveness. [] This acidity enhances the compound's bacteriostatic and bactericidal properties.

Q4: What alternative treatments were explored alongside this compound for urinary tract infections, and how do their mechanisms differ?

A4: Researchers investigated various treatments concurrently with this compound, including potassium citrate and ketogenic diets. [] Potassium citrate, unlike the acidifying effect of this compound, alkalinizes urine. [] Ketogenic diets, on the other hand, produce acidic ketones that are excreted in the urine, similar to the effect of this compound, but through a different metabolic pathway. []

Q5: Were there any observed limitations or challenges in using this compound for treating urinary tract infections?

A5: Yes, several factors were identified that could hinder this compound's effectiveness. These included:

  • Chronic interstitial nephritis: The presence of underlying kidney conditions, particularly those causing inflammation or scarring, could impact the drug's efficacy. []
  • Drug intolerance: Some individuals exhibited intolerance to this compound, limiting its use. []
  • Inability to achieve target urinary pH: Achieving and maintaining a urine pH of 5.8 or lower proved challenging in some cases, reducing the treatment's success rate. []

Q6: What is the role of benzoylformate decarboxylase in Pseudomonas putida, and how does it relate to this compound?

A7: Pseudomonas putida, when cultivated in a medium containing this compound, exhibit the activity of benzoylformate decarboxylase. [] This enzyme catalyzes the synthesis of (S)-2-hydroxypropiophenone from benzoylformate and acetaldehyde, a reaction relevant to pharmaceutical and chemical synthesis. [, ]

Q7: How does the chirality of 2-hydroxypropiophenone produced by benzoylformate decarboxylase in Pseudomonas putida impact its potential applications?

A8: Benzoylformate decarboxylase from this compound-grown Pseudomonas putida exhibits high enantioselectivity, producing primarily the (S)-enantiomer of 2-hydroxypropiophenone with an enantiomeric excess of 91-92%. [] This selectivity is crucial in pharmaceutical applications where different enantiomers of a compound can have drastically different biological activities.

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